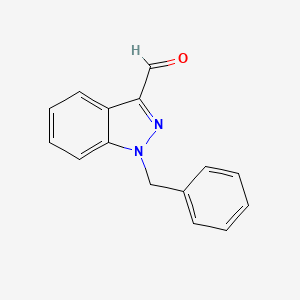
2-N-benzyl-5-bromopyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-Benzyl-5-bromopyridine-2,3-diamine is a chemical compound with the CAS Number: 1215916-51-0 . It has a molecular weight of 278.15 . The IUPAC name for this compound is N2-benzyl-5-bromo-2,3-pyridinediamine .
Molecular Structure Analysis
The molecular formula of 2-N-Benzyl-5-bromopyridine-2,3-diamine is C12H12BrN3 . The InChI code for this compound is 1S/C12H12BrN3/c13-10-6-11(14)12(16-8-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7,14H2,(H,15,16) .Physical And Chemical Properties Analysis
The compound 2-N-Benzyl-5-bromopyridine-2,3-diamine has a molecular weight of 278.15 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Biologically Active Molecules
2-N-benzyl-5-bromopyridine-2,3-diamine serves as a precursor in the synthesis of biologically active molecules. Its structure, featuring bromine and amine functional groups, allows for versatile reactivity, making it suitable for constructing complex organic compounds that can exhibit a range of biological activities .
Ligands for Catalysts
This compound is utilized in the development of ligands for catalysts. The presence of nitrogen atoms makes it an excellent candidate for coordinating with metal centers, which is a critical aspect in the design of catalysts for various chemical reactions, including cross-coupling reactions .
Photosensitizers
In the field of photodynamic therapy and solar energy conversion, 2-N-benzyl-5-bromopyridine-2,3-diamine can be used to synthesize photosensitizers. These are compounds that absorb light and transfer energy or electrons to initiate a chemical reaction .
Viologens
The bromine and amine groups in 2-N-benzyl-5-bromopyridine-2,3-diamine are conducive to the synthesis of viologens. Viologens are quaternary ammonium compounds that have applications in electrochromic devices, herbicides, and more .
Supramolecular Architectures
This compound is also a building block for supramolecular architectures. Its ability to form multiple bonds and interact through non-covalent interactions makes it a valuable component in the construction of complex molecular assemblies .
Chemical Synthesis
2-N-benzyl-5-bromopyridine-2,3-diamine is a versatile intermediate in chemical synthesis. It is used to create a variety of heterocyclic compounds, which are rings containing at least one atom other than carbon and are prevalent in many pharmaceuticals .
Chromatography
In analytical chemistry, particularly in chromatography, this compound can be used as a standard or a derivative to aid in the separation and analysis of mixtures by exploiting its unique chemical properties .
Analytical Research
Lastly, 2-N-benzyl-5-bromopyridine-2,3-diamine finds its application in analytical research. Researchers can use it to develop new analytical methods or improve existing ones, particularly in the identification and quantification of complex organic compounds .
Safety and Hazards
The safety data sheet for a similar compound, 2,3-Diamino-5-bromopyridine, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . In case of eye contact, rinse cautiously with water for several minutes .
properties
IUPAC Name |
2-N-benzyl-5-bromopyridine-2,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c13-10-6-11(14)12(16-8-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7,14H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPNJRHVYRAKKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-benzyl-5-bromopyridine-2,3-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

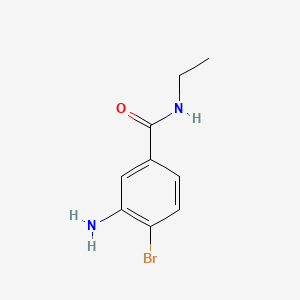
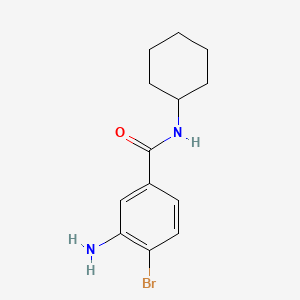
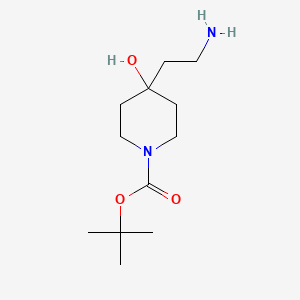
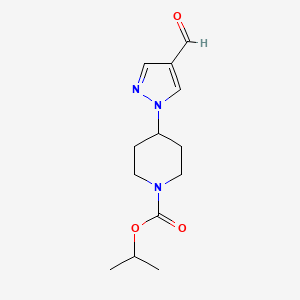

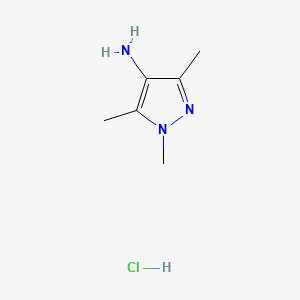
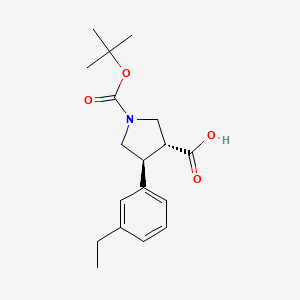
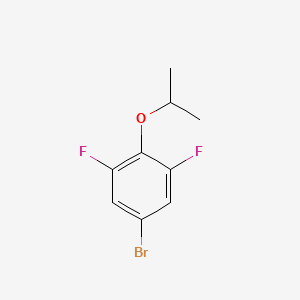

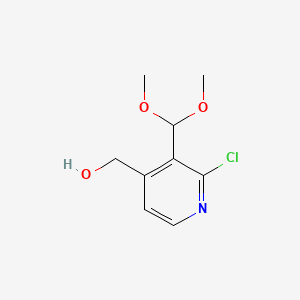


![5-Bromo-4-fluorobenzo[d][1,3]dioxole](/img/structure/B581386.png)
